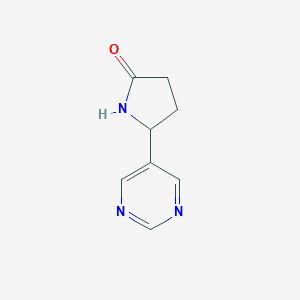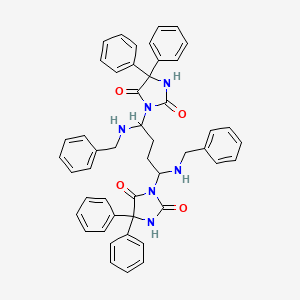
3,3'-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two benzylamino groups and two diphenylimidazolidine-2,4-dione moieties connected by a butane-1,4-diyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with butane-1,4-diyl dibromide to form the intermediate 1,4-bis(benzylamino)butane. This intermediate is then reacted with 5,5-diphenylimidazolidine-2,4-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The benzylamino and imidazolidine groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3,3’-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) bis(trifluoromethanesulfonyl)imide
- 1,4-Butanediol bis(3-aminopropyl) ether
- 3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide .
Properties
CAS No. |
21322-38-3 |
|---|---|
Molecular Formula |
C48H44N6O4 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
3-[1,4-bis(benzylamino)-4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C48H44N6O4/c55-43-47(37-23-11-3-12-24-37,38-25-13-4-14-26-38)51-45(57)53(43)41(49-33-35-19-7-1-8-20-35)31-32-42(50-34-36-21-9-2-10-22-36)54-44(56)48(52-46(54)58,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-30,41-42,49-50H,31-34H2,(H,51,57)(H,52,58) |
InChI Key |
LNSQABMZMUSPAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CCC(NCC2=CC=CC=C2)N3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5)N6C(=O)C(NC6=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


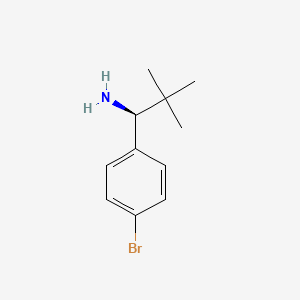
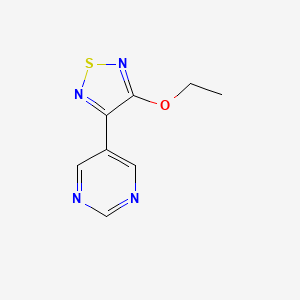

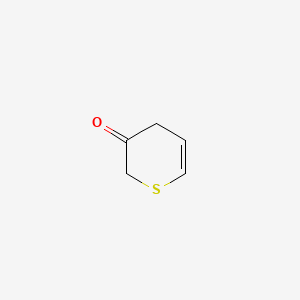
![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)
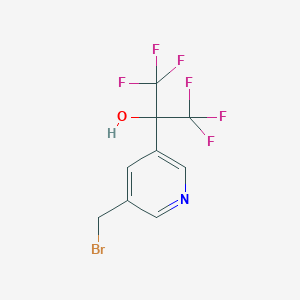
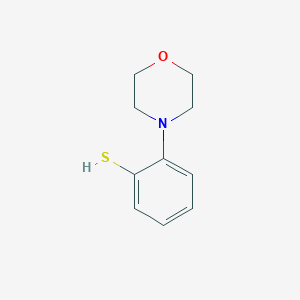
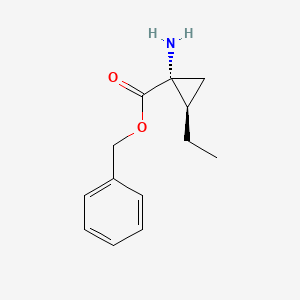
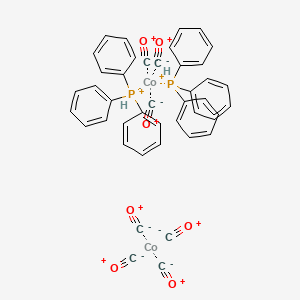
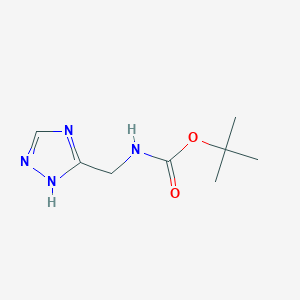

![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)
